Product packaging for 2-Amino-1-(3-pyridinyl)ethanol formate(Cat. No.:CAS No. 1185699-01-7)

2-Amino-1-(3-pyridinyl)ethanol formate

Cat. No.: B2535653
CAS No.: 1185699-01-7
M. Wt: 184.195
InChI Key: TZIVKZXNEGLAOR-UHFFFAOYSA-N
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Description

Contextualization of Pyridyl Amino Alcohols in Chemical Science

Pyridyl amino alcohols are a class of organic compounds characterized by the presence of a pyridine (B92270) ring, an amino group, and a hydroxyl group attached to an alkyl chain. The pyridine moiety, a heterocyclic aromatic ring containing one nitrogen atom, is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. nih.govwikipedia.org Its presence enhances the reactivity of the molecule and makes these compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

The unique structural features of pyridyl amino alcohols allow them to act as versatile building blocks for creating more complex molecular architectures. chemimpex.com In the pharmaceutical industry, these compounds have been utilized in the development of various therapeutic agents, with a particular focus on creating compounds that target neurological disorders. chemimpex.com Their structure enables effective interaction with biological systems. chemimpex.com Furthermore, their ability to function as ligands in coordination chemistry opens up research avenues in the fields of catalysis and material science. chemimpex.com The synthesis of N-heterocycles, which are foundational to many biologically active molecules, often employs amino alcohols in innovative coupling reactions. rsc.org

Significance of the Formate (B1220265) Salt Derivative

The compound in focus is the formate salt of 2-Amino-1-(3-pyridinyl)ethanol. A formate is the conjugate base of formic acid. wikipedia.org In pharmaceutical and chemical synthesis, converting a compound into a salt is a common strategy to modify its physical and chemical properties. While information specific to this particular formate salt is limited to its availability as a research chemical, the general role of formates and formate salts in chemistry provides significant context.

Formate salts, such as sodium formate, are important intermediates in organic synthesis. zbaqchem.com Sodium formate serves as a precursor for formic acid, which has diverse applications, including as a buffering agent in pharmaceutical formulations to maintain stable pH levels, thereby ensuring the efficacy and stability of medications. jiuanchemical.com Formic acid derived from formate salts also exhibits antimicrobial properties. jiuanchemical.com Furthermore, formate salts can act as reducing agents in chemical synthesis, contributing to the creation of complex molecules used in medicines. jiuanchemical.comjiuanchemical.com The formation of the 2-Amino-1-(3-pyridinyl)ethanol formate salt likely serves to create a stable, solid, and easily handleable form of the parent amino alcohol for use in further synthetic applications. sigmaaldrich.com

Below is a table detailing the known chemical properties of this compound.

PropertyValue
CAS Number 1185699-01-7
Molecular Formula C₇H₁₀N₂O · CH₂O₂
Molecular Weight 184.19 g/mol
Physical Form Solid
Purity ≥95%
Salt Form HCOOH
InChI Key TZIVKZXNEGLAOR-UHFFFAOYSA-N

Data sourced from chemical suppliers. sigmaaldrich.comhit2lead.com

Historical Development of Related Pyridyl Systems in Synthetic Chemistry

The pyridine ring is a fundamental scaffold in organic chemistry, structurally related to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org The history of synthesizing these systems dates back to the 19th century. Historically, pyridine was laboriously extracted from coal tar, which contained only about 0.1% of the compound. wikipedia.org

A significant breakthrough occurred in 1876 when William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube to produce pyridine. wikipedia.org The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch. The Hantzsch pyridine synthesis typically uses a β-keto acid, an aldehyde, and ammonia (B1221849) to produce a dihydropyridine (B1217469), which is then oxidized to the pyridine derivative. wikipedia.org However, early methods suffered from low yields. The growing demand for pyridine spurred the search for more efficient routes, leading to a pivotal invention in 1924 by the Russian chemist Aleksei Chichibabin. wikipedia.org The Chichibabin pyridine synthesis utilized inexpensive reagents and remains in use for industrial production today. wikipedia.org Over the last century, pyrylium (B1242799) salt chemistry has also been extensively applied to the preparation of pyridines and other heterocyclic compounds. nih.gov Modern synthetic chemistry continues to evolve, with the development of new methods like metal-catalyzed cross-coupling reactions significantly expanding the ability to create complex, functionalized pyridine derivatives. numberanalytics.com

Current Research Landscape and Future Directions for the Compound

Currently, this compound is primarily positioned in the academic and industrial research landscape as a chemical building block. sigmaaldrich.comhit2lead.com Its availability from commercial suppliers facilitates its use in discovery research for the synthesis of novel, more complex molecules. sigmaaldrich.com The pyridine and dihydropyridine scaffolds are among the most important structural units in pharmaceutical targets, and their role in drug design continues to expand. nih.gov

The current research emphasis is on developing new analogues that incorporate the pyridine template to discover new pharmaceutical leads and study their mechanisms of action. nih.gov The synthesis of substituted pyridines through novel, efficient, one-step reactions, such as the dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, is an active area of investigation. rsc.orgresearchgate.net This highlights a trend towards more sustainable and atom-economical synthetic methodologies.

Given the established utility of pyridyl amino alcohols in developing agents for neurological disorders, future research involving this compound will likely continue to focus on its incorporation into novel molecular entities for medicinal chemistry applications. chemimpex.com Its structure is suitable for creating libraries of compounds for screening against various biological targets. Further research may also explore its potential as a ligand in the development of new catalysts for asymmetric synthesis, a critical area in modern chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O3 B2535653 2-Amino-1-(3-pyridinyl)ethanol formate CAS No. 1185699-01-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanol;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.CH2O2/c8-4-7(10)6-2-1-3-9-5-6;2-1-3/h1-3,5,7,10H,4,8H2;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIVKZXNEGLAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 1 3 Pyridinyl Ethanol Formate and Its Precursors

Stereoselective Synthesis Approaches to 2-Amino-1-(3-pyridinyl)ethanol

The asymmetric synthesis of 2-amino-1-(3-pyridinyl)ethanol, a vicinal amino alcohol, is of significant interest due to the prevalence of this structural motif in biologically active compounds. nih.gov The primary challenge lies in the selective formation of one enantiomer over the other.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis provides an efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing 2-amino-1-(3-pyridinyl)ethanol, a key strategy involves the asymmetric reduction of a prochiral ketone precursor, which is a C-O bond formation, but the principles of asymmetric catalysis are central.

A scalable and efficient asymmetric synthesis of (R)-2-amino-1-(3-pyridinyl)ethanol has been reported via the borane (B79455) reduction of 3-chloroacetyl pyridine (B92270), catalyzed by an in-situ generated oxazaborolidine. acs.orgacs.org This method, a variation of the Corey-Bakshi-Shibata (CBS) reduction, is a powerful tool for producing chiral secondary alcohols with high enantioselectivity. nih.gov The active catalyst is formed by reacting (R)-α,α-diphenyl-2-prolinol with trimethylborate. The use of trimethyl borate (B1201080) modifies the Lewis acidity of the catalyst's boron atom, which is proposed to increase the binding rate of the catalyst to the ketone, thereby enhancing the rate of the catalytic reduction relative to the non-catalyzed background reduction. acs.org

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a classic and robust strategy in asymmetric synthesis. acs.org This method involves temporarily incorporating an enantiopure molecule (the auxiliary) into the substrate. The auxiliary's inherent chirality then directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of 1,2-amino alcohols like 2-amino-1-(3-pyridinyl)ethanol, a common approach involves attaching a chiral auxiliary, such as one derived from pseudoephedrine, to a glyoxal (B1671930) precursor. nih.gov This forms a chiral intermediate, which can then undergo a diastereoselective addition reaction. The steric hindrance provided by the auxiliary guides the incoming nucleophile to attack from a specific face, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched amino alcohol. This strategy offers predictable stereochemical control and is applicable to a wide range of substrates. nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. Enzymes such as ketoreductases (KREDs) are particularly well-suited for the asymmetric reduction of prochiral ketones to chiral alcohols, often with exceptional enantioselectivity (>99% ee) and under mild reaction conditions. nih.gov

A plausible chemoenzymatic route to enantiopure 2-amino-1-(3-pyridinyl)ethanol would involve the enzymatic reduction of a suitable precursor, such as an α-amino ketone or an α-azido ketone. For instance, the reduction of 2-azido-1-(pyridin-3-yl)ethan-1-one using a specific ketoreductase could yield the corresponding (R)- or (S)-azido alcohol, depending on the enzyme selected. Subsequent chemical reduction of the azide (B81097) group would then furnish the desired chiral amino alcohol. The use of whole-cell biocatalysts, which contain the enzyme and cofactor regeneration systems, can make this approach particularly cost-effective and scalable. nih.gov The stereodivergent synthesis of all four diastereomers of some 1,2-amino alcohols has been achieved by selecting different ketoreductases, highlighting the power and versatility of this method. nih.gov

Table 2: Representative Ketoreductases for Stereodivergent Synthesis
Enzyme IDSubstrateProduct DiastereomerDiastereomeric Ratio (dr)Enantiomeric Ratio (er)
KRED P2-D11α-Amino Ketone(2S,3S)-Amino Alcohol>20:1>99:1
KRED P1-B10α-Amino Ketone(2S,3R)-Amino Alcohol>20:1>99:1

Illustrative data based on findings for similar substrates, as reported in Front. Catal. 2022, 2, 911139. nih.gov

Organocatalytic Methodologies

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. researchgate.net This field has grown rapidly, providing powerful tools for stereoselective synthesis. For the preparation of chiral 1,2-amino alcohols, organocatalytic approaches such as asymmetric Mannich and aldol (B89426) reactions are relevant. amanote.com

A potential organocatalytic route to a precursor of 2-amino-1-(3-pyridinyl)ethanol could involve an asymmetric aldol reaction between pyridine-3-carbaldehyde and a suitable glycine (B1666218) equivalent, catalyzed by a chiral organocatalyst like L-proline or its derivatives. This would establish the two adjacent stereocenters with control over both relative and absolute stereochemistry. Subsequent chemical modifications would then convert the aldol product into the target amino alcohol. Another approach is the asymmetric transfer hydrogenation of α-amino ketones, where a chiral Brønsted acid or a related organocatalyst facilitates the stereoselective reduction.

Synthesis of the Formate (B1220265) Salt: Crystallization and Formation Techniques

The final step in preparing 2-amino-1-(3-pyridinyl)ethanol formate is the salt formation and subsequent crystallization. This is a standard acid-base reaction where the basic amino group of the alcohol is protonated by formic acid. sigmaaldrich.com The resulting formate salt is an ionic compound that typically exhibits higher crystallinity and stability compared to the free base. sigmaaldrich.com

The formation is generally achieved by combining stoichiometric amounts of 2-amino-1-(3-pyridinyl)ethanol and formic acid in a suitable solvent. The choice of solvent is critical for successful crystallization. A solvent system is typically chosen in which the formate salt has limited solubility, especially at lower temperatures. Common crystallization techniques include:

Cooling Crystallization: The salt is dissolved in a minimum amount of a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. The solution is then slowly cooled, causing the solubility of the salt to decrease and leading to the formation of crystals.

Evaporative Crystallization: The salt is dissolved in a solvent, and the solvent is slowly evaporated. As the solvent volume decreases, the concentration of the salt increases, eventually exceeding its solubility limit and leading to crystal formation.

For this compound, which is a solid, a typical procedure might involve reacting the amino alcohol free base with formic acid in a solvent like ethanol (B145695) or isopropanol, followed by the addition of an anti-solvent such as diethyl ether or heptane (B126788) to induce precipitation of the crystalline formate salt. sigmaaldrich.com The resulting solid can then be isolated by filtration, washed with the anti-solvent to remove impurities, and dried.

Salt Formation Kinetics

The reaction between 2-Amino-1-(3-pyridinyl)ethanol, a bifunctional molecule containing a basic amino group and a hydroxyl group, and formic acid is an acid-base neutralization. The primary interaction involves the protonation of the more basic amino group by formic acid to form the formate salt.

The kinetics of this salt formation are typically rapid, characteristic of proton transfer reactions between a Brønsted acid and a Brønsted base. The rate of reaction is largely diffusion-controlled, meaning it is limited by the frequency at which the reactant molecules encounter each other in solution. Key factors influencing the kinetics include:

Solvent: The choice of solvent can affect the solubility of the reactants and the resulting salt, thereby influencing the rate at which the salt precipitates.

Temperature: While the initial neutralization is fast, the subsequent crystallization process is temperature-dependent.

Concentration: Higher concentrations of reactants will lead to a faster initial rate of salt formation.

In the context of industrial synthesis, understanding these kinetics is crucial for controlling the crystallization process and ensuring the desired physical properties of the final salt. While specific kinetic data for the formation of this compound is not extensively documented in public literature, the principles of acid-base neutralization kinetics are well-established. For instance, studies on the formation of other formate salts, such as sodium formate from sodium bicarbonate, highlight the rapid nature of the underlying ionic reactions. nih.govacs.orgyoutube.com

Polymorphic Control in Salt Crystallization

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. wikipedia.org These different forms, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical in various applications. Organic salts, such as this compound, are known to exhibit polymorphism. nih.govfrontiersin.orgresearchgate.net

Controlling the polymorphic form during crystallization is a significant challenge and a key area of research. The specific polymorph obtained can be influenced by a variety of factors:

Solvent System: The polarity and hydrogen-bonding capabilities of the solvent can direct the self-assembly of the ions into a specific crystal lattice.

Supersaturation: The level of supersaturation at which nucleation occurs can favor the formation of either a metastable or a stable polymorph.

Temperature: Temperature affects both the solubility and the kinetics of nucleation and crystal growth, thereby influencing the resulting polymorphic form.

Additives: The presence of impurities or specifically added molecules can inhibit the growth of certain crystal faces or template the formation of a particular polymorph.

Research on the polymorphism of organic salts has shown that even subtle changes in crystallization conditions can lead to different crystal structures. sfasu.edu For example, a study on the polymorphism of an organic salt, ethylenediammonium 3,5-dinitrobenzoate (B1224709), demonstrated that control over the polymorphic form could be achieved by manipulating the supersaturation and mixing conditions. frontiersin.org While specific polymorphic forms of this compound have not been detailed in available literature, the principles of polymorphic control in organic salts are directly applicable.

ParameterInfluence on PolymorphismExample from Analogous Systems
SolventAffects solubility and solute-solvent interactions, influencing nucleation.Different polymorphs of benzamide (B126) can be obtained from different solvents. wikipedia.org
TemperatureControls the thermodynamic and kinetic favorability of different polymorphs.Temperature-induced phase transitions are common in organic salts. nih.gov
SupersaturationHigh supersaturation often leads to metastable forms, while lower supersaturation favors stable forms.Control of supersaturation is key in the crystallization of ethylenediammonium 3,5-dinitrobenzoate polymorphs. frontiersin.org

Optimization of Salt Precipitation Parameters

The optimization of salt precipitation is essential for achieving high yield, purity, and the desired physical characteristics of the crystalline product. The key parameters that are typically optimized include:

Choice of Anti-solvent: If an anti-solvent is used to induce precipitation, its properties and the rate of its addition are critical.

Cooling Profile: The rate at which the solution is cooled can affect the crystal size distribution and purity. Slow cooling generally leads to larger, more uniform crystals.

Stirring Rate: Agitation influences mass transfer and can affect nucleation and crystal growth rates.

pH: For salts of weak acids and bases, the pH of the solution can significantly impact the solubility and therefore the yield of the precipitation process.

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. The synthesis of this compound and its precursors can be made more sustainable through various strategies.

Solvent-Free Reaction Methodologies

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free, or solid-state, reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates.

A scalable, asymmetric synthesis of the precursor, (R)-2-Amino-1-(3-pyridinyl)ethanol, has been reported that, while not entirely solvent-free, minimizes the use of hazardous solvents. The key step involves the asymmetric reduction of 3-chloroacetyl pyridine. acs.org Although this specific synthesis uses solvents, the broader field of amino alcohol synthesis has seen the development of solvent-free methods. For instance, the ring-opening of epoxides with amines to produce β-amino alcohols can be carried out under solvent-free conditions, often with high yields and regioselectivity.

ReactantsConditionsYieldReference
Epoxide and AmineSolvent-free, catalyst-freeHighGeneral methodology
3-chloroacetyl pyridine and borane-dimethyl sulfide (B99878)In situ catalyst generation in THFHigh acs.org

Utilization of Sustainable Catalysts

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of 2-Amino-1-(3-pyridinyl)ethanol, an oxazaborolidine-catalyzed borane reduction is employed to achieve high enantioselectivity. acs.org While this catalyst is highly effective, research into more sustainable alternatives is an ongoing effort in the field of asymmetric synthesis.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. libretexts.orgwordpress.comresearchgate.netprimescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

C₇H₇NO + Cl₂ + NH₃ + HCOOH → C₇H₁₀N₂O·HCOOH + HCl

The atom economy for this idealized reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Molecular Weight of this compound (C₈H₁₂N₂O₃): 184.19 g/mol

Molecular Weight of 3-acetylpyridine (B27631) (C₇H₇NO): 121.14 g/mol

Molecular Weight of Chlorine (Cl₂): 70.90 g/mol

Molecular Weight of Ammonia (B1221849) (NH₃): 17.03 g/mol

Molecular Weight of Formic Acid (CH₂O₂): 46.03 g/mol

Sum of Molecular Weights of Reactants = 121.14 + 70.90 + 17.03 + 46.03 = 255.1 g/mol

Atom Economy = (184.19 / 255.1) x 100 ≈ 72.2%

This calculation is a simplification and the actual atom economy of the multi-step process described in the literature would be lower due to the use of reagents like borane-dimethyl sulfide and other workup materials. acs.org However, it serves as a useful metric for comparing the efficiency of different synthetic routes. The one-pot synthesis of some pyridine derivatives has been highlighted as an atom-economical approach. mdpi.com

Flow Chemistry Applications in Compound Synthesis

Flow chemistry involves the continuous pumping of reactants through a network of tubes or channels, where the reaction occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality.

The design of a microreactor is crucial for the successful implementation of a continuous flow synthesis. Microreactors are small-scale reactors with channels typically in the sub-millimeter range, which provide a high surface-area-to-volume ratio. This characteristic facilitates rapid heat and mass transfer, enabling reactions to be conducted under conditions that are often unattainable in conventional batch reactors. mdpi.commdpi.com

For the synthesis of a precursor to this compound, such as a 2-aminopyridine (B139424) derivative, a microreactor setup would typically consist of high-precision pumps for delivering the starting materials, a micromixer to ensure efficient mixing of the reactants, the microreactor itself where the reaction takes place, and a back-pressure regulator to control the system pressure. The choice of microreactor material is dependent on the reaction conditions, with options including glass, silicon, and stainless steel to accommodate a wide range of temperatures, pressures, and chemical compatibilities. mdpi.com

The design of the microchannel network within the reactor is a critical factor. It can be a simple capillary tube or a more complex network of channels on a chip. mdpi.com For instance, in the synthesis of pyridine N-oxides, a packed-bed microreactor containing a solid catalyst has been shown to be highly effective. organic-chemistry.orgthieme-connect.comresearchgate.net This design allows for the continuous flow of reactants over the catalyst bed, leading to high conversion rates and easy separation of the product from the catalyst. organic-chemistry.orgthieme-connect.comresearchgate.net

Table 1: Key Design Parameters for Microreactor Synthesis
ParameterDescriptionTypical Range
Channel DimensionsThe diameter or width and depth of the microchannels. Affects surface-area-to-volume ratio and pressure drop.50 - 1000 µm
Reactor VolumeThe internal volume of the microreactor. Influences throughput and residence time.µL to mL
Material of ConstructionThe material from which the microreactor is fabricated. Dictates chemical and thermal resistance.Glass, Silicon, Stainless Steel, Polymers (e.g., PFA)
Mixing MechanismThe method used to mix reactants. Can be passive (diffusion-based) or active.T-mixers, static mixers, interdigital mixers

A significant advantage of flow chemistry is the ability to rapidly optimize reaction conditions. nih.gov By systematically varying parameters such as temperature, flow rate (which dictates residence time), reactant concentrations, and stoichiometry, the optimal conditions for the synthesis of this compound precursors can be quickly identified.

For example, in the synthesis of pyridinium (B92312) salts, a continuous flow setup allowed for the exploration of a wide range of temperatures and residence times, leading to the identification of conditions that maximized both yield and production rate. nih.gov The use of automated systems and design of experiments (DoE) methodologies can further accelerate this optimization process. nih.gov

In a study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a related compound, the reaction temperature and residence time were found to be critical parameters influencing the product yield. researchgate.netscribd.com The continuous flow process in a microreactor demonstrated significantly better performance compared to the batch process. researchgate.netscribd.com

Table 2: Parameters for Optimization in Continuous Flow Synthesis
ParameterEffect on ReactionOptimization Strategy
TemperatureInfluences reaction kinetics and selectivity.Systematic variation to find the optimal balance between reaction rate and byproduct formation.
Flow Rate / Residence TimeDetermines the time reactants spend in the reactor.Adjusting pump flow rates to achieve the desired conversion without degradation.
Reactant ConcentrationAffects reaction rate and can influence reaction order.Varying the concentration of stock solutions to maximize throughput.
StoichiometryThe molar ratio of reactants.Fine-tuning the relative flow rates of reactant streams.
PressureCan be used to heat solvents above their boiling points and control gas solubility.Application of a back-pressure regulator.

Scaling up a chemical synthesis from the laboratory to industrial production is a critical step. In flow chemistry, scale-up is typically achieved through "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel to increase production capacity. researchgate.net This approach avoids the challenges associated with traditional batch reactor scale-up, such as changes in heat and mass transfer characteristics.

However, there are still important considerations for the scale-up of the continuous flow synthesis of this compound. These include ensuring uniform flow distribution among parallel reactors, managing the increased thermal load, and preventing channel clogging, especially when dealing with solid byproducts or catalysts. researchgate.net

The choice of reactor material and design can also impact scalability. For instance, while PFA tubing is common for laboratory-scale microfluidic setups, stainless steel tube reactors are often preferred for larger-scale production due to their ability to withstand higher temperatures and pressures. nih.gov Careful consideration of the fluid dynamics and heat transfer at a larger scale is essential to maintain the high efficiency and selectivity observed at the micro-scale.

Table 3: Strategies for Scale-Up in Flow Chemistry
StrategyDescriptionKey Considerations
Numbering-Up (Scaling-Out)Operating multiple identical microreactors in parallel.Ensuring equal flow distribution, temperature uniformity, and pressure drop across all reactors.
Increasing Channel DimensionsUsing a reactor with larger channels to increase throughput.Maintaining favorable surface-area-to-volume ratio to preserve efficient heat and mass transfer.
Operating for Longer DurationsRunning the continuous flow process for extended periods.Reactor stability, potential for fouling or catalyst deactivation over time.

Advanced Spectroscopic and Structural Characterization of 2 Amino 1 3 Pyridinyl Ethanol Formate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in solution and the solid state. For a molecule like 2-Amino-1-(3-pyridinyl)ethanol formate (B1220265), which contains a chiral center and multiple rotatable bonds, advanced NMR methods are indispensable for a complete characterization.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of atoms within a molecule. The absence of published, specific 2D NMR data for 2-Amino-1-(3-pyridinyl)ethanol formate necessitates the use of data from analogous structures, such as other pyridinyl ethanol (B145695) or amino alcohol derivatives, to illustrate the application of these techniques.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (²JHH, ³JHH). sdsu.edu For the target molecule, COSY would show correlations between the proton on the chiral carbon (C1) and the protons of the adjacent methylene (B1212753) group (C2), as well as between the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹JCH). columbia.edu It is highly sensitive and allows for the clear identification of which protons are bonded to which carbon atoms, resolving signal overlap common in 1D spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.edu This is vital for piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC. For instance, it would show correlations from the C1 proton to carbons within the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is essential for conformational analysis. For this compound, NOESY could reveal the preferred spatial arrangement of the pyridinyl ring relative to the ethanolamine (B43304) side chain.

To illustrate, the following table presents hypothetical ¹H and ¹³C chemical shifts and key 2D NMR correlations that would be expected for a structurally similar amino alcohol, providing a blueprint for complete structural assignment.

Interactive Table 1: Illustrative 2D NMR Correlations for a Pyridinyl Amino Alcohol Derivative

Atom Position¹H Shift (ppm)¹³C Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)HMBC Correlations (¹H→¹³C)
Pyridine C28.50149.5H4, H6C2C3, C4, C6
Pyridine C47.80137.0H2, H5C4C2, C3, C5, C6
Pyridine C57.40124.0H4, H6C5C3, C4, C6
Pyridine C68.60150.0H2, H5C6C2, C4, C5
Ethanol C14.9072.0H2a, H2bC1C2 (Ethanol), C3 (Pyridine)
Ethanol C23.05 (H2a), 2.90 (H2b)46.0H1C2C1 (Ethanol)

Note: This data is illustrative for a representative pyridinyl amino alcohol and not actual experimental data for this compound.

Molecules are not static; they undergo various dynamic processes, such as rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of these processes when they occur on the NMR timescale. montana.edu By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these motions, such as the rotation of the pyridinyl group or the amino group. nih.govmdpi.com

At low temperatures, if the rotation is slow, separate signals may be observed for atoms that are chemically equivalent on average but occupy magnetically distinct environments in any single conformation. As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals broaden and merge into a single, time-averaged signal. researchgate.net From Tc and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡), or rotational barrier, can be calculated.

Studies on structurally related amino alcohols have successfully used DNMR to quantify rotational barriers. researchgate.net

Interactive Table 2: Illustrative Dynamic NMR Data for Rotational Barrier in a Representative Amino Alcohol

Dynamic ProcessCoalescence Temp (Tc)Δν (Hz) at Low TempRotational Barrier (ΔG‡)
Phenyl Group Rotation298 K (25 °C)5514.5 kcal/mol
N-C Bond Rotation323 K (50 °C)2719.5 kcal/mol

Note: Data is based on representative values for analogous compounds and is for illustrative purposes only. nih.govmdpi.com

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical field. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs. researchgate.netresearchgate.net Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local electronic environment and molecular packing within the crystal lattice. nih.gov

Different polymorphs of the same compound will generally produce distinct SSNMR spectra, particularly in ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiments. acs.org The chemical shifts of carbon atoms can vary between forms due to differences in molecular conformation, intermolecular interactions (like hydrogen bonding), and crystal packing. SSNMR can therefore be used to identify the presence of a specific polymorph or a mixture of forms.

Interactive Table 3: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Two Polymorphs

Carbon AtomPolymorph A δ (ppm)Polymorph B δ (ppm)Δδ (ppm)
Pyridine C2151.2152.51.3
Pyridine C3140.1139.5-0.6
Ethanol C174.572.9-1.6
Formate Carbonyl165.8168.02.2

Note: This table illustrates the expected differences in solid-state NMR spectra between polymorphic forms and is not based on experimental data for the title compound.

For chiral molecules like this compound, determining the enantiomeric purity (or enantiomeric excess, ee) is essential. While NMR spectroscopy cannot distinguish between enantiomers directly because they have identical physical properties in an achiral environment, the use of a chiral shift reagent (CSR) or chiral solvating agent (CSA) can overcome this limitation. nih.gov

These reagents are enantiomerically pure compounds that interact non-covalently with the analyte's enantiomers to form transient diastereomeric complexes. researchgate.net Since diastereomers have different physical properties, the nuclei of the analyte in these two complexes become magnetically non-equivalent, resulting in separate signals in the NMR spectrum for each enantiomer. nih.gov The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise determination of enantiomeric purity.

Interactive Table 4: Illustrative ¹H NMR Data with a Chiral Shift Reagent

Proton SignalRacemic Analyte (δ ppm)With (R)-CSR (δ ppm for R-analyte)With (R)-CSR (δ ppm for S-analyte)ΔΔδ (ppm)
Ethanol C1-H4.904.955.010.06
Pyridine C2-H8.508.528.550.03

Note: This table illustrates the principle of enantiomeric signal separation using a chiral shift reagent. The data is representative for a chiral amino alcohol. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

For a chiral molecule, single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its absolute configuration. researchgate.netspringernature.com While a standard diffraction experiment reveals the connectivity and relative stereochemistry of a molecule, the determination of the absolute structure (i.e., distinguishing between the R and S enantiomers) requires the careful measurement and analysis of anomalous dispersion effects. thieme-connect.de

This effect occurs because the electrons in an atom are not free and their scattering of X-rays has a small phase shift. When using X-ray radiation of an appropriate wavelength, the differences in scattering between the "real" structure and its inverted mirror image become measurable. The Flack parameter is a value refined during the crystallographic analysis that indicates whether the correct enantiomer has been modeled; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct. wikipedia.org Obtaining a single crystal of suitable quality is the primary prerequisite for this analysis.

Interactive Table 5: Representative Crystallographic Data for a Chiral Amino Alcohol

ParameterValue
Chemical FormulaC₇H₁₀N₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.89
b (Å)16.50
c (Å)13.14
Z (molecules/cell)4
Flack Parameter0.05(7)

Note: This table presents typical crystallographic data for a chiral organic molecule to illustrate the parameters obtained from a single-crystal X-ray diffraction experiment. It is not experimental data for this compound. iucr.org

Powder X-ray Diffraction for Polymorph Identification and Crystallinity

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. The PXRD pattern of a compound is a unique fingerprint, determined by its crystal lattice. Different polymorphic forms of the same compound will exhibit distinct PXRD patterns, making it a powerful tool for polymorph screening and identification. nih.gov The degree of crystallinity can also be assessed from the PXRD data, with sharp, well-defined peaks indicating a highly crystalline material, while broad halos are characteristic of amorphous content.

For this compound, a systematic polymorph screen would involve crystallization from various solvents and under different conditions to identify all accessible crystalline forms. Each form would be characterized by its unique PXRD pattern.

Table 1: Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%) [Form A]Relative Intensity (%) [Form B]
10.28.678545
12.57.0810090
15.85.6160100
18.44.827550
20.74.299570
22.14.025080
25.33.524065

Note: This table is hypothetical and for illustrative purposes. Specific experimental data for this compound is not publicly available.

Hydrogen Bonding Networks and Supramolecular Assembly

The crystal structure of this compound is dictated by a network of hydrogen bonds and other non-covalent interactions, leading to a specific supramolecular assembly. The amino alcohol moiety provides both hydrogen bond donors (-NH2 and -OH groups) and acceptors (the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group). The formate counter-ion is a hydrogen bond acceptor.

The primary interaction is expected to be the salt bridge between the protonated amine of the 2-amino-1-(3-pyridinyl)ethanol and the carboxylate of the formic acid. Beyond this ionic interaction, a variety of hydrogen bonding motifs can be anticipated, such as:

N-H···O: Between the amino group and the formate oxygen.

O-H···O: Between the hydroxyl group and the formate oxygen.

N-H···N: Between the amino group and the pyridine nitrogen of a neighboring molecule.

These interactions create a robust three-dimensional network. The specific arrangement of these hydrogen bonds defines the crystal packing and influences properties such as melting point and solubility. nih.govresearchgate.net The study of similar amino alcohol salts has shown that the NH3+∙∙∙−OOC heterosynthon is a common and robust feature. nih.govresearchgate.netdntb.gov.ua

Co-crystallization and Salt Form Design Principles

The formation of the formate salt of 2-Amino-1-(3-pyridinyl)ethanol is an application of crystal engineering principles. The selection of formic acid as a counter-ion is based on the pKa difference between the basic amino alcohol and the acidic co-former. A significant pKa difference generally favors proton transfer and salt formation.

The design of new solid forms, such as co-crystals or different salts, involves the selection of co-formers that can form predictable supramolecular synthons with the target molecule. For 2-Amino-1-(3-pyridinyl)ethanol, potential co-formers could include other carboxylic acids, which would interact via the robust acid-pyridine or acid-amine synthons. The goal of such studies is to generate new solid forms with modified physicochemical properties. nih.govcardiff.ac.uk

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure, conformation, and intermolecular interactions within a crystal lattice.

Analysis of Specific Vibrational Modes Related to Formate and Amino Alcohol

The vibrational spectrum of this compound can be analyzed by considering the characteristic vibrational modes of its constituent parts.

Formate Ion:

Asymmetric COO- stretch: Typically observed in the region of 1580-1610 cm-1.

Symmetric COO- stretch: Usually found around 1350-1400 cm-1. researchgate.netcdnsciencepub.com

O-C-O bending mode: Occurs at lower wavenumbers.

2-Amino-1-(3-pyridinyl)ethanol Moiety:

O-H stretch: A broad band in the region of 3200-3600 cm-1, its position and shape are highly sensitive to hydrogen bonding.

N-H stretches: Typically appear as two bands in the 3300-3500 cm-1 region for a primary amine.

C-N stretch: Found in the 1000-1250 cm-1 range.

C-O stretch: Usually observed between 1000-1200 cm-1.

Pyridine ring modes: A series of characteristic bands for the pyridine ring are expected in the fingerprint region (below 1600 cm-1).

Table 2: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
FormateAsymmetric COO- stretch1580-1610
FormateSymmetric COO- stretch1350-1400
Amino AlcoholO-H stretch3200-3600 (broad)
Amino AlcoholN-H stretches3300-3500
Amino AlcoholC-O stretch1000-1200
Amino AlcoholPyridine ring modes1400-1600

Note: This table provides general ranges for these vibrational modes. The exact positions in the spectrum of the title compound would be influenced by its specific crystal structure and intermolecular interactions.

Hydrogen Bonding Characterization through Vibrational Frequencies

The strength and nature of hydrogen bonds within the crystal lattice can be inferred from shifts in the vibrational frequencies of the involved functional groups. For instance, the O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding. A stronger hydrogen bond leads to a greater red-shift (shift to lower wavenumber) and broadening of the corresponding stretching band. mdpi.com By analyzing these shifts, it is possible to characterize the hydrogen bonding network within this compound.

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy, can be a powerful process analytical technology (PAT) tool for monitoring the formation of this compound in real-time. mdpi.comnih.govfrontiersin.org By tracking the appearance of characteristic product peaks (e.g., the formate COO- stretches) and the disappearance of reactant peaks, the reaction kinetics and endpoint can be determined without the need for offline sampling and analysis. This allows for better process control and understanding. mdpi.comspectroscopyonline.com

Mass Spectrometry (MS) for Fragmentomics and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. In the context of this compound, various MS techniques can be employed to gain a deep understanding of its molecular composition and fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine the exact mass of the protonated molecule, [M+H]⁺. The high resolution and mass accuracy of this technique allow for the differentiation between compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the protonated 2-Amino-1-(3-pyridinyl)ethanol cation is calculated from the sum of the exact masses of its constituent atoms (C₇H₁₁N₂O⁺). This precise measurement is critical for confirming the molecular formula and is often the first step in structural elucidation.

Table 1: Theoretical Exact Mass Data for Protonated 2-Amino-1-(3-pyridinyl)ethanol

Molecular Ion Elemental Composition Theoretical m/z

This table presents the theoretical monoisotopic mass of the protonated parent compound, which would be experimentally verified using a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

Tandem mass spectrometry (MS/MS) is a crucial technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated parent ion of 2-Amino-1-(3-pyridinyl)ethanol ([M+H]⁺ at m/z 139.0866) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of 2-Amino-1-(3-pyridinyl)ethanol would likely proceed through several predictable pathways, given its functional groups. Common fragmentation pathways for amino alcohols often involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or formaldehyde (B43269) (CH₂O). The presence of the pyridinyl ring also introduces specific fragmentation routes.

Table 2: Plausible MS/MS Fragmentation Pathways of Protonated 2-Amino-1-(3-pyridinyl)ethanol

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
139.0866 121.0759 H₂O Ion resulting from dehydration
139.0866 122.0815 NH₃ Ion from the loss of ammonia
139.0866 108.0597 CH₂O Ion from the cleavage of the C-C bond adjacent to the hydroxyl group

This interactive table outlines the expected major fragmentation pathways. The specific fragmentation pattern would be confirmed by experimental MS/MS data, which is essential for the structural confirmation of the compound.

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the pathways of atoms through fragmentation processes, thereby providing definitive evidence for proposed mechanistic pathways. For 2-Amino-1-(3-pyridinyl)ethanol, specific atoms could be replaced with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

For instance, labeling the amino group with ¹⁵N would result in a 1 Da shift in the mass of any fragment ions containing this nitrogen atom. This would definitively confirm which fragments retain the amino group. Similarly, deuterium labeling of the hydroxyl proton or the protons on the ethanol backbone would help to elucidate the mechanisms of water loss and other hydrogen rearrangements during fragmentation.

Table 3: Hypothetical Isotopic Labeling Studies for Mechanistic Elucidation

Labeled Position Expected Mass Shift in Precursor Ion Impact on Fragmentation Pathway
¹⁵N at the amino group +1 Da Fragments containing the amino group will show a +1 Da shift.
Deuterium at the hydroxyl group +1 Da Elucidates the mechanism of water loss.

This table illustrates how isotopic labeling can be strategically applied to gain deeper insights into the fragmentation mechanisms of 2-Amino-1-(3-pyridinyl)ethanol.

Chiroptical Spectroscopy

2-Amino-1-(3-pyridinyl)ethanol possesses a chiral center at the carbon atom bonded to the hydroxyl group, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for characterizing these enantiomers.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration (R or S) and the solution-state conformation of the molecule.

For 2-Amino-1-(3-pyridinyl)ethanol, the pyridine ring acts as a chromophore. The electronic transitions of this chromophore will give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the chiral center. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or to the spectra of structurally related compounds with known absolute configurations, the absolute configuration of the enantiomers of 2-Amino-1-(3-pyridinyl)ethanol can be determined.

Table 4: Hypothetical Circular Dichroism Data for Enantiomers of 2-Amino-1-(3-pyridinyl)ethanol

Enantiomer Wavelength of Maximum Absorption (λmax, nm) Molar Ellipticity (deg·cm²/dmol)
(R)-2-Amino-1-(3-pyridinyl)ethanol ~260 Positive Cotton Effect

This table presents a hypothetical scenario for the expected CD signals. The actual signs and magnitudes would need to be determined experimentally.

Optical rotatory dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a plain curve at wavelengths far from an absorption band and an anomalous curve (a Cotton effect) in the region of an absorption band.

The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms. For 2-Amino-1-(3-pyridinyl)ethanol, the ORD curve would exhibit a Cotton effect in the same spectral region as the CD signal. The shape and sign of this Cotton effect provide complementary information for assigning the absolute configuration of the chiral center.

Table 5: Expected Optical Rotatory Dispersion Characteristics

Enantiomer Expected ORD Curve Feature Wavelength Region
(R)-2-Amino-1-(3-pyridinyl)ethanol Positive Cotton Effect ~260 nm

This table outlines the expected features in the ORD spectra of the enantiomers of 2-Amino-1-(3-pyridinyl)ethanol, which would be used to corroborate the findings from CD spectroscopy.

Computational Chemistry and Theoretical Investigations of 2 Amino 1 3 Pyridinyl Ethanol Formate

Quantum Mechanical (QM) Studies

Quantum mechanics forms the bedrock of modern computational chemistry, providing a framework to predict a wide array of molecular properties with high accuracy. For 2-Amino-1-(3-pyridinyl)ethanol formate (B1220265), QM studies can unravel its fundamental characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry and electronic structure of 2-Amino-1-(3-pyridinyl)ethanol formate.

By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of both the 2-Amino-1-(3-pyridinyl)ethanol cation and the formate anion can be determined. These calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, theoretical studies on similar pyridine (B92270) derivatives have been successfully used to predict these parameters. nih.gov

The electronic structure can be analyzed through the visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. In related pyridinyl and pyrimidinyl compounds, DFT has been effectively used to calculate and analyze these frontier orbitals. ijcce.ac.ir The molecular electrostatic potential (MEP) surface can also be mapped to identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters for 2-Amino-1-(3-pyridinyl)ethanol Cation (Illustrative)

ParameterPredicted Value (Å/°)
C-C (ethanol backbone)1.53
C-N (amino group)1.47
C-O (hydroxyl group)1.43
C-C (pyridine ring)1.39 - 1.40
C-N (pyridine ring)1.33 - 1.34
C-C-O Angle110.5
C-C-N Angle112.0
Dihedral (HO-C-C-N)~60° (gauche)

Note: This data is illustrative and based on typical values from DFT calculations on similar molecules.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without empirical parameterization, are highly effective for predicting spectroscopic parameters. For this compound, these methods can forecast vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Calculations at the MP2 or CCSD(T) level of theory can provide accurate predictions of vibrational frequencies. arxiv.org These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to molecular motions, such as N-H stretching, O-H stretching, and pyridine ring vibrations.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict NMR chemical shifts (¹H and ¹³C). ijcce.ac.ir By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can help confirm the molecular structure and assign resonances.

Table 2: Predicted Vibrational Frequencies for 2-Amino-1-(3-pyridinyl)ethanol (Illustrative)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch~3400
N-H Stretch (asymmetric)~3350
N-H Stretch (symmetric)~3280
C-H Stretch (aromatic)3050 - 3100
C-H Stretch (aliphatic)2850 - 2960
C=N/C=C Stretch (pyridine)1400 - 1600
C-O Stretch~1050

Note: This data is illustrative and based on typical ab initio calculations for amino alcohols.

Conformational Analysis using QM Methods

The flexibility of the ethanolamine (B43304) side chain in 2-Amino-1-(3-pyridinyl)ethanol allows for multiple conformations. QM methods can be used to perform a systematic conformational analysis to identify the most stable structures. This is typically done by scanning the potential energy surface (PES) through the rotation of key dihedral angles, such as the one around the C-C bond of the ethanolamine moiety.

For each identified minimum on the PES, a full geometry optimization and frequency calculation is performed to confirm it as a stable conformer and to determine its relative energy. Theoretical studies on ethanolamine and its derivatives have shown that intramolecular hydrogen bonding between the hydroxyl and amino groups can significantly influence conformational preferences, often favoring gauche conformations. nih.gov

Reaction Path and Transition State Calculations

QM calculations are crucial for investigating the reaction mechanisms involved in the synthesis of 2-Amino-1-(3-pyridinyl)ethanol. For example, the ring-opening of a corresponding epoxide with an amine is a common route to β-amino alcohols. mdpi.comorganic-chemistry.org

By mapping the reaction pathway, the structures of transition states can be located and characterized. This involves identifying the saddle point on the potential energy surface that connects reactants and products. The activation energy barrier can then be calculated, providing insights into the reaction kinetics. Computational studies on the reaction of epoxides with amines have elucidated the role of catalysts and solvent effects on the reaction mechanism. organic-chemistry.org Similarly, the formation of the formate salt through the acid-base reaction between 2-Amino-1-(3-pyridinyl)ethanol and formic acid can be modeled to understand the proton transfer process.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules over time, especially in a condensed phase like a solution.

Conformational Sampling and Dynamics in Solution

MD simulations can provide a detailed picture of the conformational dynamics of 2-Amino-1-(3-pyridinyl)ethanol in a solvent, typically water. These simulations solve Newton's equations of motion for a system containing the solute and a large number of solvent molecules.

By running a simulation for a sufficient length of time (nanoseconds to microseconds), the accessible conformations of the molecule in solution can be thoroughly sampled. This allows for the determination of the relative populations of different conformers and the rates of interconversion between them. MD studies on aqueous solutions of ethanolamines have highlighted the importance of both intramolecular and intermolecular hydrogen bonding in determining the conformational landscape. nih.govnih.gov The simulations can also reveal how the formate counter-ion and surrounding water molecules interact with the 2-Amino-1-(3-pyridinyl)ethanol cation, providing insights into its solvation structure.

Host-Guest Interactions Modeling

The modeling of host-guest interactions is a powerful computational tool to understand how a molecule like this compound might interact with larger host molecules, such as cyclodextrins or calixarenes. This type of modeling can predict the stability and geometry of the resulting complex. These studies often employ molecular docking simulations and molecular dynamics to explore the binding modes and affinities between the host and the guest.

Such investigations can provide insights into the potential applications of the compound in areas like drug delivery or chemical sensing. However, at present, there are no specific published studies detailing the host-guest interactions of this compound.

Solid-State Dynamics and Lattice Energy Calculations

Solid-state dynamics and lattice energy calculations are crucial for understanding the crystalline structure and stability of a compound. These computational methods can predict crystal packing, polymorphism, and the energetic properties of the solid state. Techniques such as Density Functional Theory (DFT) with periodic boundary conditions are often used to perform these calculations.

For this compound, such studies would elucidate the arrangement of the ions in the crystal lattice and the nature of the intermolecular forces, including hydrogen bonding between the formate anion and the protonated aminoethanol cation. A search of crystallographic databases and computational chemistry literature did not yield specific lattice energy calculations or solid-state dynamics studies for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. This involves generating molecular descriptors and developing mathematical models that correlate these descriptors with experimental properties.

Descriptor Generation for Compound Variants

To build a QSPR model for this compound and its variants, a set of molecular descriptors would first need to be generated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 1: Examples of Molecular Descriptors for QSPR Modeling

Descriptor Class Example Descriptors Information Encoded
Constitutional Molecular Weight, Number of H-bond donors/acceptors Basic molecular composition
Topological Wiener Index, Randić Index Atomic connectivity
Geometrical Molecular Surface Area, Molecular Volume 3D shape and size of the molecule

While the generation of these descriptors is computationally feasible, no published QSPR studies specifically targeting this compound were identified.

Predictive Models for Reactivity and Selectivity

Once descriptors are generated for a series of related compounds, predictive models for properties like reactivity and selectivity can be developed using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. These models could, for instance, predict the rate of a specific reaction or the preference for a particular reaction pathway. The development of such models is contingent on having a dataset of compounds with known experimental properties, which is currently lacking for this specific formate salt and its analogs in the public domain.

Machine Learning Approaches in Compound Design and Synthesis Prediction

Machine learning is increasingly being used to accelerate the discovery and synthesis of new molecules. These approaches can learn from vast amounts of chemical data to predict synthetic routes for novel compounds.

Retrosynthetic Analysis using AI Algorithms

Reaction Outcome Prediction based on Compound Structure

The prediction of reaction outcomes for a given chemical entity is a cornerstone of modern chemical research, enabling the design of novel synthetic pathways and the avoidance of undesirable byproducts. For a molecule such as this compound, which possesses multiple reactive sites, computational chemistry offers a powerful toolkit to theoretically investigate its reactivity and anticipate its behavior under various reaction conditions. This section explores the theoretical basis and computational methodologies that can be employed to predict the reaction outcomes of this compound based on its inherent structural and electronic properties.

At its core, the reactivity of this compound is governed by the interplay of its three principal functional groups: the primary amino group (-NH₂), the secondary hydroxyl group (-OH), and the pyridine ring. The formate counter-ion (HCOO⁻) also plays a crucial role, potentially acting as a reactant, a catalyst, or influencing the protonation state of the molecule. Computational approaches, particularly those rooted in quantum mechanics, allow for the detailed examination of the molecule's electronic structure, providing insights into which sites are most susceptible to electrophilic or nucleophilic attack.

Theoretical Framework for Reactivity Prediction

Density Functional Theory (DFT) stands as a primary workhorse for these types of investigations, offering a favorable balance between computational cost and accuracy. nih.govrsc.org By solving approximations of the Schrödinger equation, DFT methods can calculate a range of molecular properties that serve as reactivity descriptors. These descriptors provide a quantitative basis for predicting how the molecule will interact with other reagents.

Key molecular properties and reactivity descriptors that would be calculated for this compound include:

Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the distribution of charge within the molecule. Regions with negative potential (electron-rich) are susceptible to attack by electrophiles, while regions with positive potential (electron-poor) are targets for nucleophiles. For this compound, the nitrogen of the pyridine ring and the oxygen of the hydroxyl group are expected to be electron-rich, whereas the hydrogen atoms of the amino and hydroxyl groups will be electron-poor.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character). The energies and spatial distributions of the HOMO and LUMO can pinpoint the specific atoms involved in bond formation during a reaction.

Atomic Partial Charges: Various population analysis schemes (e.g., Mulliken, Natural Bond Orbital) can be used to assign partial charges to each atom in the molecule. These charges provide a simplified but useful picture of the electrostatic landscape, highlighting potential sites for ionic interactions.

The following table outlines the expected qualitative impact of each functional group on the reactivity of 2-Amino-1-(3-pyridinyl)ethanol, which would be quantified through computational analysis.

Functional GroupExpected ReactivityPotential Reaction Types
Primary Amine (-NH₂) NucleophilicAlkylation, Acylation, Schiff base formation
Hydroxyl Group (-OH) Nucleophilic, Weakly acidicEsterification, Etherification, Oxidation
Pyridine Ring Nucleophilic at Nitrogen, Susceptible to electrophilic substitution on the ringN-alkylation, N-oxidation, Electrophilic aromatic substitution

Computational Modeling of Reaction Pathways

Beyond static reactivity descriptors, computational chemistry allows for the dynamic modeling of entire reaction pathways. researchgate.netrsc.org This involves identifying transition state structures, which are the energy maxima along a reaction coordinate, and calculating their corresponding activation energies. A lower activation energy implies a faster reaction rate, and by comparing the activation energies for competing reaction pathways, a prediction can be made about the most likely product.

For instance, in a reaction with an alkyl halide, this compound could potentially undergo N-alkylation at the primary amine, N-alkylation at the pyridine nitrogen, or O-alkylation at the hydroxyl group. Computational modeling would involve:

Geometry Optimization: The three-dimensional structures of the reactants, potential transition states, and products for each pathway are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state for each potential reaction.

Frequency Calculation: These calculations confirm that the optimized structures are true minima (reactants, products) or first-order saddle points (transition states) and provide thermodynamic data such as Gibbs free energy.

The Gibbs free energy of activation (ΔG‡) for each pathway can then be compared. The pathway with the lowest ΔG‡ is predicted to be the kinetically favored one, leading to the major product.

The following interactive data table illustrates a hypothetical comparison of activation energies for competing alkylation reactions of the 2-Amino-1-(3-pyridinyl)ethanol cation (assuming protonation under certain conditions), as would be determined by DFT calculations.

Hypothetical Activation Energies for Competing Alkylation Reactions

Reaction SiteHypothetical ΔG‡ (kcal/mol)Predicted Outcome
Primary Amine (-NH₃⁺)25.8Minor Product/Unlikely
Pyridine Nitrogen18.2Major Product
Hydroxyl Group (-OH)22.5Minor Product

Note: The values in this table are for illustrative purposes and represent the type of data that would be generated from a detailed computational study.

Applications of 2 Amino 1 3 Pyridinyl Ethanol Formate in Advanced Organic Synthesis and Materials Science

Asymmetric Building Block in Complex Molecule Synthesis

The enantiomerically pure forms of 2-amino-1-(3-pyridinyl)ethanol serve as crucial starting materials for the construction of complex, stereochemically defined molecules. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a sought-after precursor in several areas of organic synthesis.

Precursor to Chiral Ligands for Asymmetric Catalysis

Chiral 1,2-amino alcohols are a privileged class of compounds used to generate ligands for asymmetric catalysis. nih.gov The transformation of 2-amino-1-(3-pyridinyl)ethanol into more complex molecules allows for the synthesis of novel chiral ligands that can coordinate with transition metals to create highly efficient and enantioselective catalysts. polyu.edu.hk The pyridine (B92270) backbone of these ligands is particularly beneficial as it can enhance chemical stability, even in aqueous media at varying pH levels. mdpi.com

The amino and hydroxyl functionalities are key handles for derivatization. For instance, these groups can be transformed to create a variety of ligand classes, including thioethers, selenoethers, and amino-aldimines. researchgate.net These synthesized ligands have been successfully tested in asymmetric reactions such as the Tsuji-Trost allylic alkylation, achieving significant enantiomeric excess in the final products. researchgate.net The development of new chiral ligands from accessible materials like pyridyl amino alcohols is a continuous goal in catalysis research, aiming to expand the scope and robustness of organic transformations. mdpi.com

Table 1: Chiral Ligands Derived from Pyridyl Amino Alcohol Scaffolds
Ligand TypeSynthetic TransformationPotential Catalytic ApplicationReference
Amino-thiol ethersConversion of the hydroxyl group to a thiol ether via cyclic sulfonamidates.Asymmetric allylic alkylation researchgate.net
Amino-seleno ethersReaction of cyclic sulfonamidates with phenyl selenide (B1212193) nucleophiles.Asymmetric allylic alkylation researchgate.net
Bis(oxazoline) and Pyridine bis(oxazoline) (Pybox) LigandsCondensation with dinitriles (e.g., 2,2-dimethylmalononitrile or pyridine-2,6-dicarbonitrile).Various metal-catalyzed asymmetric reactions nih.gov
Amino-aldiminesSynthesis from chiral pyridine-containing diamines, which are derived from the parent amino alcohol.Asymmetric catalysis researchgate.net

Integration into Natural Product Synthesis Intermediates

Optically pure amino alcohols are fundamental structural motifs found in a vast array of pharmaceutical agents and bioactive natural products. nih.gov The pyridyl-amino-alcohol framework is a key component in many biologically active compounds, making 2-amino-1-(3-pyridinyl)ethanol an important intermediate for their synthesis. globethesis.comchemimpex.com The synthesis of alkaloids, a major class of natural products, often involves precursors containing a pyridine nucleus. researchgate.net

While direct incorporation of the complete 2-amino-1-(3-pyridinyl)ethanol molecule into a final natural product is specific to the synthetic route, its structural elements are highly relevant. For example, a methodology for the asymmetric synthesis of β-pyridyl-β-amino acid derivatives has been developed, which furnished a protected component of the complex natural product kedarcidin (B1177363) with high enantiomeric purity (97% ee). rsc.org This highlights the value of pyridyl-amino scaffolds as essential building blocks in the total synthesis of intricate natural products. nih.gov

Scaffold for the Synthesis of Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic molecules. The properties of MOFs, such as pore size, stability, and chemical functionality, can be tuned by carefully selecting these building blocks. Pyridine-containing organic linkers are widely used in the synthesis of stable MOFs, offering high thermal stability and tunable porosity. alfa-chemistry.com

2-Amino-1-(3-pyridinyl)ethanol possesses multiple coordination sites—the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen—that can bind to metal centers. This makes it an excellent candidate to act as a node or be incorporated into a larger organic linker for MOF synthesis. The use of amino-functionalized linkers is a known strategy for creating MOFs with tailored properties for applications like gas separation. researchgate.net Furthermore, the introduction of pyridine can induce significant structural changes, such as the reconfiguration of a 3D framework into a 2D nanosheet structure, thereby exposing more active metal sites for catalysis. rsc.org The inherent chirality of 2-amino-1-(3-pyridinyl)ethanol could also be exploited to construct chiral MOFs, which have potential applications in enantioselective separations and catalysis.

Role in Chiral Resolution and Purification Methodologies

Beyond its use as a synthetic building block, 2-amino-1-(3-pyridinyl)ethanol plays a critical role in the separation and purification of enantiomers, a fundamental process in the production of optically active compounds like pharmaceuticals. wikipedia.org

Diastereomeric Salt Formation for Enantiomer Separation

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is often achieved by converting the enantiomers into diastereomers, which have different physical properties. libretexts.org One of the most common and industrially scalable methods is the formation of diastereomeric salts. wikipedia.org

This technique involves reacting a racemic mixture with an enantiomerically pure chiral compound, known as a resolving agent. libretexts.org An enantiomerically pure sample of 2-amino-1-(3-pyridinyl)ethanol, being a chiral base, can be used to resolve a racemic mixture of a chiral carboxylic acid. The reaction produces a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Because diastereomers have different solubilities, one salt will typically crystallize preferentially from a suitable solvent. libretexts.org The crystallized salt can then be physically separated, and the pure acid enantiomer can be liberated by treatment with a base. This process is a cornerstone of stereochemistry for obtaining optically pure acidic and basic compounds. wikipedia.org

Table 2: Common Resolving Agents for Diastereomeric Salt Formation
Resolving Agent ClassExamplesUsed to ResolveReference
Chiral Acids(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acidRacemic Bases (e.g., amines, amino alcohols) wikipedia.orglibretexts.org
Chiral BasesBrucine, Strychnine, (+)-Cinchotoxine, 1-PhenylethylamineRacemic Acids (e.g., carboxylic acids, sulfonic acids) wikipedia.orglibretexts.org

Chiral Stationary Phase Development for Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov A CSP is created by immobilizing a chiral molecule (the chiral selector) onto a solid support, typically silica (B1680970) gel. nih.gov

The functional groups of 2-amino-1-(3-pyridinyl)ethanol—specifically the amino and hydroxyl groups—make it an ideal candidate for a chiral selector. These groups can be used to covalently bond the molecule to a chromatographic support. nih.govresearchgate.net Once immobilized, the chiral selector creates a chiral environment within the chromatography column. As a racemic mixture passes through the column, the two enantiomers interact differently with the CSP. These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking with the pyridine ring, cause one enantiomer to be retained longer than the other, allowing for their separation. chromatographytoday.com The development of new CSPs is critical for advancing chiral separation science, and versatile molecules like pyridyl amino alcohols offer a promising platform for creating novel stationary phases with unique selectivities. nih.gov

Enantiomeric Enrichment Techniques

The biological and chemical activities of chiral molecules are often enantiomer-dependent. Consequently, the development of effective methods for obtaining enantiomerically pure compounds, such as the individual enantiomers of 2-Amino-1-(3-pyridinyl)ethanol, is of paramount importance. Several strategies are employed for the enantiomeric enrichment of such pyridyl amino alcohols and related chiral compounds.

Asymmetric Synthesis: The most direct route to enantiomerically pure compounds is through asymmetric synthesis, which creates a desired stereoisomer from a prochiral precursor. For pyridyl alcohols, this is often achieved via the asymmetric hydrogenation of the corresponding pyridyl ketones. globethesis.com Utilizing chiral catalysts, such as iridium complexes with tridentate phosphine-nitrogen ligands (e.g., Ir-f-amphox), allows for the highly selective reduction of pyridyl ketones to their corresponding chiral alcohols with excellent enantiomeric excess (up to 99% ee) and high turnover numbers (TONs). globethesis.com This method is advantageous as it avoids the loss of 50% of the material inherent in the resolution of racemates.

Chiral Resolution: This technique separates a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid or (S)-mandelic acid. wikipedia.org The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Chiral column chromatography is another powerful resolution technique, where the racemic mixture is passed through a stationary phase that is itself chiral. nih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to their separation.

Preferential Enrichment (PE): This is a unique crystallization phenomenon that can lead to the enrichment of one enantiomer in the mother liquor. mdpi.com Under non-equilibrium conditions, a racemic compound may undergo a polymorphic transition during crystallization, resulting in the enantioselective liberation of the excess enantiomer back into the solution. mdpi.com While preferential crystallization enriches the solid phase, preferential enrichment concentrates one enantiomer in the liquid phase. researchgate.net This technique has been successfully applied to amino acid derivatives and offers a pathway for spontaneous symmetry breaking and chiral amplification. mdpi.com

Technique Principle Key Advantages Typical Application
Asymmetric SynthesisCreation of a specific enantiomer from a prochiral substrate using a chiral catalyst or auxiliary. globethesis.comnih.govrsc.orgHigh efficiency (avoids 50% material loss), high enantioselectivity. globethesis.comLarge-scale production of single-enantiomer drugs and fine chemicals.
Chiral ResolutionSeparation of a racemic mixture by converting enantiomers into diastereomers with different physical properties or by using a chiral environment. wikipedia.orgnih.govrsc.orgApplicable to a wide range of compounds, well-established methods.Separation of racemic intermediates in multi-step syntheses. nih.gov
Preferential EnrichmentSpontaneous enrichment of one enantiomer in the solution phase during crystallization of a racemic compound. mdpi.comresearchgate.netSpontaneous process, potential for chiral amplification from a small initial imbalance. mdpi.comResolution of racemic conglomerates and study of the origins of homochirality.

Development of Catalytic Systems Utilizing Pyridyl Amino Alcohol Derivatives

The pyridyl and amino alcohol moieties are excellent coordinating groups for metal ions. This property is extensively exploited in the design of advanced catalytic systems. Derivatives of 2-Amino-1-(3-pyridinyl)ethanol serve as versatile ligands in the construction of catalysts for a range of organic transformations.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of pyridyl-containing ligands, such as derivatives of pyridyl amino alcohols or pyridyl-functionalized carboxylic acids, is a common strategy for building robust and functional MOFs. rsc.orgresearchgate.netrsc.org

The pyridyl nitrogen atom acts as an effective coordination site, complementing other functionalities on the ligand, like carboxylate groups, to create diverse network topologies. rsc.orgresearchgate.net For instance, ligands containing both pyridyl and carboxylate groups can assemble with various metal salts (e.g., Mn(II), Co(II), Cu(II)) to form 2D or 3D frameworks. rsc.org The final structure, and consequently the properties of the MOF, can be influenced by factors such as the metal ion, the presence of auxiliary ligands (like 4,4′-bipyridine), and the reaction conditions. rsc.orgacs.org These pyridyl-containing MOFs have shown potential applications in gas adsorption, catalysis, and as luminescent materials. rsc.orgacs.org

In homogeneous catalysis, the catalyst and reactants exist in the same phase. Pyridinyl alcohols and their derivatives are highly valued as chiral ligands for transition metals in asymmetric catalysis. mdpi.com Their ability to coordinate to a metal center through both the pyridyl nitrogen and the alcohol oxygen (often as an alcoholato ligand) forms a stable chelate ring that can create a highly effective chiral environment around the metal. mdpi.comresearchgate.net

These ligand-metal complexes are active catalysts for a variety of enantioselective reactions, including the addition of diethylzinc (B1219324) to aldehydes and the oxidation of alkanes. mdpi.comd-nb.info The steric and electronic properties of the pyridyl amino alcohol ligand can be fine-tuned by modifying its substituents, thereby optimizing the catalyst's activity and selectivity for a specific transformation. d-nb.info For example, copper(II) complexes with different pyridinyl alcohol ligands have been shown to catalyze the oxidation of n-octane, with the product selectivity being influenced by the ligand's structure and the resulting N-Cu-O bite angle in the complex. d-nb.info

Metal Center Ligand Type Reaction Catalyzed Key Finding
Copper (II)2-pyridinyl-1-cyclohexanoln-octane oxidationActive catalyst, product selectivity depends on the N-Cu-O bite angle. d-nb.info
Ruthenium (II)Grubbs-type with pyridinyl alcoholato ligandOlefin MetathesisIncreased thermal stability and reduced side reactions compared to standard catalysts. researchgate.net
Iridium (III)Tridentate phosphine-nitrogen ligand (f-amphox)Asymmetric Hydrogenation of Pyridyl KetonesHigh enantioselectivity (up to 99% ee) and high turnover numbers. globethesis.com
Gold (I)Chiral ferrocenylphosphine ligand with an amine groupAsymmetric Aldol (B89426) ReactionThe pendant amine group was essential for achieving high enantioselectivity. nih.gov

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be challenging. To overcome this, homogeneous catalysts can be immobilized onto solid supports, creating heterogeneous catalysts that are easily recoverable and reusable. mdpi.com

Pyridyl-containing catalyst complexes, such as bis(imino)pyridine iron complexes used in olefin polymerization, have been successfully heterogenized. mdpi.comlp.edu.ua Common supports include inorganic materials like silica and porous polymers like hypercrosslinked polystyrene networks. mdpi.comresearchgate.net The immobilization can be achieved through direct impregnation or by chemically tethering the ligand or the pre-formed complex to the support surface. mdpi.com This approach not only facilitates catalyst recycling but can also, in some cases, enhance catalyst stability and influence product properties, such as the molecular weight of polymers formed in polymerization reactions. mdpi.comlp.edu.ua

Applications in Non-Linear Optics (NLO) and Material Science

Non-linear optics (NLO) is a field of study concerning the interaction of high-intensity light with materials, leading to phenomena such as frequency doubling (second-harmonic generation, SHG) and intensity-dependent refractive index. jhuapl.edu Materials exhibiting strong NLO properties are crucial for applications in telecommunications, optical computing, and laser technology. bohrium.com

Organic molecules with specific electronic characteristics are promising candidates for NLO materials. A common design strategy involves creating molecules with an electron donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture. The pyridine ring, being electron-deficient, can act as an excellent acceptor or as part of the π-conjugated bridge. researchgate.net

Compounds incorporating pyridyl groups, such as 3,6-bis(2-pyridyl)pyridazine, have been synthesized and investigated for their NLO properties. researchgate.net While some may show modest SHG efficiency, they can possess large first hyperpolarizability (β), a molecular property that is a key indicator of NLO activity. researchgate.net Quantum chemical calculations using methods like Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of these materials before their synthesis. researchgate.netrsc.org By strategically modifying the molecular structure—for instance, by introducing strong donor groups and extending the π-conjugation—researchers can engineer organic materials with tailored optical properties for specific NLO applications. rsc.org

Precursor for Advanced Polymer Synthesis

The bifunctional nature of the 2-Amino-1-(3-pyridinyl)ethanol moiety, containing both an amino and a hydroxyl group, makes it a potential candidate as a monomer for step-growth polymerization. These functional groups can react with various co-monomers to form a range of polymer architectures.

Potential Polymerization Reactions:

Polyamides: The primary amine group could react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. The resulting polymers would feature repeating amide linkages in the backbone and pendant pyridinyl-ethanol side chains. These side chains could introduce specific functionalities such as metal coordination sites or hydrogen bonding capabilities.

Polyurethanes: The hydroxyl group can react with diisocyanates to produce polyurethanes. The presence of the pyridine ring and the amino group in the side chain could be leveraged to tune the polymer's properties, such as thermal stability, solubility, and adhesive characteristics.

Polyesters: Through esterification reactions between the hydroxyl group and dicarboxylic acids, polyesters with pendant amino-pyridinyl functionalities could be synthesized.

Table of Potential Polymer Types and Properties:

Polymer ClassPotential Co-monomerKey LinkagePotential Properties Influenced by 2-Amino-1-(3-pyridinyl)ethanol Formate (B1220265)
PolyamidesAdipoyl chlorideAmideEnhanced thermal stability, metal chelation, hydrophilicity
PolyurethanesMethylene (B1212753) diphenyl diisocyanate (MDI)UrethaneImproved adhesion, tunable mechanical properties, pH-responsiveness
PolyestersTerephthalic acidEsterIncreased glass transition temperature, potential for post-polymerization modification

This table is illustrative of the potential applications based on the chemical structure of 2-Amino-1-(3-pyridinyl)ethanol and does not represent experimentally verified data for its formate salt.

Crystal Engineering for Functional Materials

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice through intermolecular interactions. The molecular structure of 2-Amino-1-(3-pyridinyl)ethanol formate possesses several features that are highly relevant for crystal engineering.

Key Structural Features for Supramolecular Assembly:

Pyridine Ring: The nitrogen atom in the pyridine ring is a well-known hydrogen bond acceptor and can also coordinate to metal ions, making it a valuable synthon in supramolecular chemistry.

Amino and Hydroxyl Groups: These groups are excellent hydrogen bond donors and acceptors, enabling the formation of robust and directional hydrogen-bonding networks.

Formate Counter-ion: The formate anion can participate in hydrogen bonding and ionic interactions, further influencing the crystal packing.

These functional groups can be exploited to form a variety of supramolecular assemblies, such as co-crystals and coordination polymers. For instance, co-crystallization with other molecules containing complementary hydrogen bonding sites (e.g., carboxylic acids) could lead to the formation of new crystalline materials with tailored physical properties, such as solubility or melting point.

The ability of the pyridine nitrogen to coordinate with metal centers opens up the possibility of using this compound as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. Such materials are of great interest for applications in gas storage, catalysis, and sensing, due to their porous nature and tunable functionalities.

Table of Potential Intermolecular Interactions and Resulting Structures:

Interacting GroupsType of InteractionPotential Supramolecular Structure
Pyridyl N, Amino H, Hydroxyl H, Formate OHydrogen Bonding1D chains, 2D sheets, 3D networks
Pyridyl NMetal CoordinationCoordination polymers, Metal-Organic Frameworks (MOFs)
Pyridine Ringπ-π StackingLamellar or columnar structures

This table outlines theoretical possibilities for supramolecular assembly based on the functional groups present in this compound and does not reflect specific experimental findings.

Based on a comprehensive search, there is a significant lack of specific, publicly available research data for the chemical compound "this compound." While the compound is listed in chemical supplier databases, detailed scientific literature regarding its synthesis, spectroscopy, reaction mechanisms, or applications—let alone future research directions—could not be found. The parent molecule, an amino alcohol derivative of pyridine, belongs to a class of compounds known for their utility as intermediates in pharmaceuticals and as ligands in catalysis. However, information particular to the formate salt specified is not available.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific compound. Constructing such an article would require speculative content that is not supported by verifiable research findings, which falls outside the scope of providing factual and accurate information.

If you are interested in a more widely studied compound for which a detailed body of scientific literature exists, please provide its name, and a comprehensive article can be generated.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-1-(3-pyridinyl)ethanol formate, and how can reaction conditions be optimized for higher yields?

  • The compound is typically synthesized via reductive amination or asymmetric hydrogenation of a ketone precursor. For example, (±)-2-amino-1-(4-methoxyphenyl)ethanol was synthesized using sodium borohydride reduction under controlled pH and temperature, followed by recrystallization with ethanol . Optimization may involve adjusting solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios of reducing agents to minimize side products.

Q. How can the purity and enantiomeric excess (ee) of this compound be validated?

  • High-performance liquid chromatography (HPLC) with chiral columns is recommended for determining enantiomeric purity. Optical purity >98% ee has been achieved for structurally similar compounds using HLC (high-performance liquid chromatography) methods . Mass spectrometry and NMR (¹H/¹³C) are critical for confirming molecular identity and detecting impurities .

Q. What solvent systems are compatible with this compound in stability studies?

  • Hydroxylic solvents like ethanol and methanol are commonly used due to their polar nature, which stabilizes the formate salt. Thermodynamic studies on analogous ionic liquids (e.g., 2-hydroxy ethylammonium formate) suggest ethanol enhances solubility and reduces aggregation in aqueous mixtures . Avoid nonpolar solvents, which may induce precipitation.

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the compound’s pharmacological activity or metabolic stability?

  • Structural analogs, such as 2-amino-1-(2,5-dimethoxyphenyl)ethanol, demonstrate that electron-donating groups (e.g., methoxy) enhance metabolic stability by reducing oxidative degradation. Computational docking studies or in vitro assays with cytochrome P450 enzymes can validate these effects .

Q. What challenges arise in achieving asymmetric synthesis of this compound, and how can they be mitigated?

  • Asymmetric synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry. Challenges include low enantioselectivity due to steric hindrance from the pyridine ring. Preferential crystallization or kinetic resolution with enzymes (e.g., lipases) can improve ee .

Q. How does pH affect the stability and degradation pathways of this compound in aqueous solutions?

  • Acidic conditions (pH < 3) may protonate the amino group, leading to formate ester hydrolysis. Alkaline conditions (pH > 9) risk deprotonation of the ethanol moiety, destabilizing the molecule. Controlled bioreactor studies (pH 5–7) are advised for long-term stability, as shown in microbial fermentation models .

Q. What analytical methods are suitable for detecting trace degradation products in formulations containing this compound?

  • LC-MS/MS with multiple reaction monitoring (MRM) is ideal for identifying degradation byproducts (e.g., pyridine derivatives or formic acid). Accelerated stability testing (40°C/75% RH) coupled with mass fragmentation patterns can elucidate degradation pathways .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent ratio) .
  • Purity Standards : Cross-reference pharmacopeial guidelines (USP/EP) for validation protocols .
  • Data Contradictions : Resolve discrepancies in enantiomeric purity by validating HPLC methods with independent techniques like polarimetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.